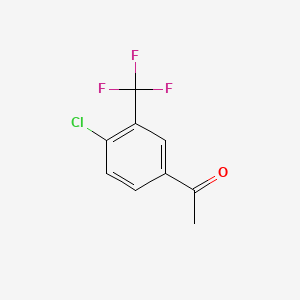

4'-Chloro-3'-(trifluoromethyl)acetophenone

説明

Contextualization within Halogenated Acetophenone (B1666503) Derivatives Research

The specific attributes of 4'-Chloro-3'-(trifluoromethyl)acetophenone are best understood by first examining the roles of its constituent parts within established chemical research. The presence of a halogen atom firmly places it within the class of halogenated acetophenones.

Halogens—including fluorine, chlorine, bromine, and iodine—are frequently used as substituents in organic compounds to modify their physical and chemical properties. tutorchase.com As highly electronegative elements, halogens can create a dipole moment in a molecule, which increases polarity and can lead to stronger intermolecular forces, often resulting in higher boiling and melting points compared to their non-halogenated counterparts. tutorchase.com

In the context of chemical reactions, halogens are electron-withdrawing, which can decrease the reactivity of an aromatic ring towards electrophilic substitution. masterorganicchemistry.com However, they are also ortho-, para-directing substituents because their lone pairs can stabilize the carbocation intermediate formed during the reaction. masterorganicchemistry.com This dual role makes them deactivating yet directing groups. masterorganicchemistry.com Furthermore, halogens are often excellent leaving groups in nucleophilic substitution reactions, a property that is fundamental to many synthetic pathways. tutorchase.com The introduction of halogen substituents is a key strategy for enhancing the antibacterial and antifungal properties of certain classes of compounds, such as pyrazoline derivatives. wisdomlib.org

Acetophenone and its derivatives are a class of simple aromatic ketones that serve as crucial intermediates and scaffolds in a wide array of scientific fields. mdpi.comnih.gov They are foundational materials for the synthesis of resins and are used as fragrance ingredients in products like soaps and perfumes. nih.govnih.gov

In the pharmaceutical industry, acetophenone derivatives are precursors for a multitude of drugs. nih.govcefacilinasbiotics.com Natural and synthetic acetophenones are analyzed as promising agrochemicals and as valuable scaffolds for drug research and development. mdpi.comnih.gov Research has shown that various substituted acetophenones exhibit considerable antifungal activity against significant plant pathogens. nih.gov Moreover, they have been investigated for a range of pharmacological activities, including antimicrobial, antioxidant, and cytotoxic effects. nih.govnih.gov Their utility extends to materials science, where they have been studied as corrosion inhibitors for metals. researchgate.net

Research Significance of Trifluoromethylated Compounds

The trifluoromethyl (-CF₃) group is another key feature of this compound, placing it in the important category of trifluoromethylated compounds. The introduction of this group is a widely used strategy in modern chemistry to enhance molecular properties. mdpi.comnbinno.com

The trifluoromethyl group is prized for its unique electronic and steric properties. It is strongly electron-withdrawing, a characteristic that can significantly alter a molecule's reactivity and acidity. wikipedia.orgnih.gov The high electronegativity of the fluorine atoms makes the -CF₃ group a powerful substituent for modulating interactions with biological targets. mdpi.com

One of the most significant impacts of the -CF₃ group is on lipophilicity (the ability to dissolve in fats and lipids), which is a critical factor for membrane permeability and bioavailability of drugs. mdpi.comresearchgate.net The trifluoromethyl group increases lipophilicity and is known for its high metabolic stability due to the strength of the carbon-fluorine bond. mdpi.comresearchgate.net This stability can protect a molecule from metabolic degradation, extending its half-life. mdpi.com It is often used as a bioisostere, a substitute for a chlorine or methyl group, to fine-tune the steric and electronic profile of a compound. wikipedia.org The incorporation of a –CF₃ group can have a profound impact on a molecule's physical, chemical, and biological properties, including binding selectivity and bioavailability. nih.gov

Table 2: Comparison of Methyl (-CH₃) vs. Trifluoromethyl (-CF₃) Group Properties An interactive table comparing the physicochemical properties of methyl and trifluoromethyl groups.

| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Significance in Research |

|---|---|---|---|

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing mdpi.comwikipedia.org | Alters acidity, basicity, and reactivity of the parent molecule. |

| Lipophilicity (Hansch π value) | +0.56 | +0.88 mdpi.com | Influences membrane permeability and drug absorption. |

| Steric Size (van der Waals radius) | ~2.0 Å | ~2.7 Å (larger than methyl) mdpi.com | Affects binding to target proteins and enzymes. |

| Metabolic Stability | Susceptible to oxidation wikipedia.org | Highly stable to metabolic oxidation mdpi.com | Increases drug half-life and reduces metabolic clearance. |

| Bond Strength (C-X) | C-H: ~414 kJ/mol | C-F: ~485 kJ/mol mdpi.com | Contributes to the high metabolic stability of the -CF₃ group. |

Importance in Medicinal Chemistry and Agrochemical Development

The unique properties conferred by the trifluoromethyl group have made it a privileged structural motif in both medicinal chemistry and agrochemical development. mdpi.comnbinno.combohrium.com In pharmaceuticals, over 20% of all approved drugs contain fluorine, with trifluoromethylated compounds forming a significant subset. mdpi.comresearchgate.net The presence of a -CF₃ group can enhance a drug's efficacy, stability, and pharmacokinetic profile. mdpi.comnih.gov Notable drugs containing a trifluoromethyl group include the antidepressant fluoxetine (B1211875) and the anti-inflammatory celecoxib. wikipedia.org

In the agrochemical industry, the trifluoromethyl group is even more prevalent than in pharmaceuticals. nih.gov More than half of the pesticides launched in the last two decades are fluorinated, and a large portion of these contain a trifluoromethyl group. nih.gov This group is a key component in many modern herbicides, fungicides, and insecticides, such as fluazifop-butyl (B166162) and sulfoxaflor, contributing to improved crop protection. nih.govresearchoutreach.org The development of new reagents and methods for trifluoromethylation remains an active area of research, reflecting the group's immense value in creating effective and stable chemical products. mdpi.comwikipedia.org

Current Research Landscape and Knowledge Gaps for this compound

The current body of research primarily identifies this compound as a key intermediate or building block. chemimpex.comcalpaclab.com It is widely used in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. chemimpex.com For instance, it is cited as an important intermediate for creating anti-inflammatory and analgesic drugs, as well as herbicides and pesticides. chemimpex.com Its utility also extends to material science for developing specialty polymers. chemimpex.com

A significant knowledge gap exists regarding the intrinsic biological activities of this compound itself. While its role as a precursor is well-documented by chemical suppliers, there is a scarcity of published, peer-reviewed studies detailing its specific pharmacological or toxicological profile. Research tends to focus on the final products synthesized from this compound rather than the intermediate itself. For example, a structurally related but more complex molecule, 4-chloro-7-trifluoromethyl-10H-benzo tutorchase.comnih.govfuro[3,2-b]indole-1-carboxylic acid, has been investigated for its potential therapeutic effects in benign prostatic hyperplasia, highlighting the potential of derivatives. nih.gov

Future research could, therefore, focus on characterizing the standalone biological effects of this compound. Such studies would provide a more complete understanding of the compound's properties and could uncover novel applications or identify potential safety considerations for its handling and use in synthesis.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNMUXTXDHJBEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378750 | |

| Record name | 4'-Chloro-3'-(trifluoromethyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129825-11-2 | |

| Record name | 4'-Chloro-3'-(trifluoromethyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Chloro-3'-(trifluoromethyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 4 Chloro 3 Trifluoromethyl Acetophenone

Reactions at the Carbonyl Group

The carbonyl group (C=O) is a primary site for chemical transformations due to its inherent polarity, which makes the carbon atom electrophilic. The electron-withdrawing nature of the substituted phenyl ring further increases this electrophilicity.

The carbonyl carbon of 4'-Chloro-3'-(trifluoromethyl)acetophenone is highly susceptible to attack by nucleophiles. This is a result of the significant inductive effect of the trifluoromethyl group and the chloro substituent, which withdraw electron density from the aromatic ring and, by extension, from the acetyl group. This heightened electrophilicity facilitates the addition of a wide range of nucleophiles. nih.gov

A general mechanism for this reaction involves the attack of a nucleophile (Nu⁻) on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields the corresponding tertiary alcohol.

Table 1: General Scheme of Nucleophilic Addition

| Reactant | Nucleophile (Nu⁻) | Intermediate | Final Product |

|---|

This reactivity is fundamental to using this acetophenone (B1666503) derivative as a building block in the synthesis of more complex molecules. nih.gov

The carbonyl group of this compound can be readily reduced to a secondary alcohol, forming 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanol. This transformation is typically achieved using common hydride-donating reagents.

Standard reducing agents for this reaction include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, often used in alcoholic solvents like methanol (B129727) or ethanol. It is effective for reducing ketones and aldehydes.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). It also reduces ketones to alcohols.

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide during workup.

While ketones are generally resistant to oxidation compared to aldehydes, this compound can undergo oxidation under specific conditions. For instance, the related compound 4'-(trifluoromethyl)acetophenone (B133978) can be oxidized to 4'-(trifluoromethyl)benzoic acid. This suggests that with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), the acetyl group can be cleaved and oxidized to a carboxylic acid.

Another potential oxidative pathway is the Baeyer-Villiger oxidation, where treatment with a peroxy acid (like m-CPBA) would convert the ketone into an ester, specifically 4-chloro-3-(trifluoromethyl)phenyl acetate.

This compound readily undergoes condensation reactions with hydrazine (B178648) and its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine, thiosemicarbazide) to form the corresponding hydrazones. jcbsc.org This reaction is a classic test for carbonyl compounds and a versatile method for synthesizing compounds with a C=N-N linkage.

The reaction is typically catalyzed by a small amount of acid. The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine derivative on the carbonyl carbon, forming a carbinolamine intermediate. This intermediate then undergoes acid-catalyzed dehydration to yield the final hydrazone product. jcbsc.orgorganic-chemistry.org The formation of these derivatives is often used in the synthesis of biologically active molecules. rsc.orgnih.gov

Table 2: Hydrazone Formation Reaction

| Carbonyl Compound | Reagent | Catalyst | Product Type |

|---|---|---|---|

| This compound | Hydrazine (H₂NNH₂) | Acid (e.g., H⁺) | Hydrazone |

| This compound | Thiosemicarbazide | Acid (e.g., H⁺) | Thiosemicarbazone |

Reactions Involving Aromatic Substituents

The substituents on the aromatic ring also dictate a separate class of reactions, most notably nucleophilic aromatic substitution.

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr). For an SNAr reaction to occur, two conditions must be met: the ring must contain a good leaving group (in this case, the chloride ion), and it must be activated by strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

In this molecule:

The acetyl group (-COCH₃) is a strong electron-withdrawing group located para to the chlorine atom.

The trifluoromethyl group (-CF₃) is another very strong electron-withdrawing group, located meta to the chlorine.

Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for forming carbon-carbon bonds. Its utility has been demonstrated in several key transformations, including the Suzuki, Sonogashira, and Heck reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is well-suited for functionalizing this compound. researchgate.net A documented example involves the reaction of this compound with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. This transformation is effectively catalyzed by [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), using sodium carbonate as the base in a dioxane and water solvent system. This reaction highlights the ability to form a new carbon-carbon bond at the position of the chloro substituent, yielding a complex biaryl structure.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl halide. wikipedia.orgorganic-chemistry.org this compound has been successfully employed in this reaction. For instance, it can be coupled with an alkyne derivative in the presence of a dual catalyst system, typically consisting of a palladium complex like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst such as copper(I) iodide (CuI). wikipedia.orgorganic-chemistry.org The reaction is generally carried out in a suitable solvent like tetrahydrofuran (THF) with an amine base, for example, triethylamine, which also serves to neutralize the hydrogen halide byproduct. wikipedia.orgresearchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While specific documented examples of this compound undergoing the Heck reaction are less common in readily available literature, its chemical structure makes it a prime candidate for such transformations. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org Given the presence of the activated aryl chloride bond, it is expected to react with various alkenes in the presence of a palladium catalyst and a base to form substituted alkenes. wikipedia.orgorganic-chemistry.org

The following table summarizes representative conditions for these cross-coupling reactions.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Suzuki-Miyaura | Pyridineboronic ester | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/Water | Biaryl |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | Aryl-alkyne |

| Heck | Alkene | Palladium complex (e.g., Pd(OAc)₂) | Amine or Carbonate | DMF, Acetonitrile | Substituted Alkene |

Mechanistic Investigations of Key Transformations

The reactivity of this compound in the aforementioned cross-coupling reactions is governed by a delicate balance of electronic and steric factors originating from its substituents.

Influence of Electronic Effects on Reactivity

The electronic landscape of the aromatic ring in this compound is dominated by the powerful electron-withdrawing nature of both the trifluoromethyl (-CF₃) group and the chloro (-Cl) substituent. The -CF₃ group is one of the most potent electron-withdrawing groups in organic chemistry, primarily acting through a strong negative inductive effect (-I). tcichemicals.com This effect significantly lowers the electron density of the aromatic ring.

This electron-deficient character is a critical factor in palladium-catalyzed cross-coupling reactions. The first and often rate-determining step in these catalytic cycles (Heck, Suzuki, Sonogashira) is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst. The strong electron-withdrawing properties of the -CF₃ and -Cl groups activate the carbon-chlorine bond, making the carbon atom more electrophilic and thus more susceptible to attack by the electron-rich Pd(0) center. This activation facilitates the oxidative addition step, often allowing the reaction to proceed under milder conditions than would be required for less activated aryl chlorides. Research on similar fluorinated compounds confirms that electron-deficient aryl halides are highly reactive in such couplings. organic-chemistry.orgrsc.org The incorporation of the trifluoromethyl group has been shown to increase the reactivity of heterocyclic cores towards palladium-catalyzed coupling reactions.

Steric Hindrance Considerations

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction. acs.org In this compound, the key reactive site for cross-coupling is the carbon atom bonded to the chlorine. The substituents ortho (adjacent) to this site are the trifluoromethyl group and a hydrogen atom.

The trifluoromethyl group is considerably bulky. Its presence ortho to the C-Cl bond introduces significant steric hindrance, which can potentially obstruct the approach of the large, ligand-coordinated palladium catalyst to the reaction site. nih.govrsc.org This steric congestion can slow down or even prevent the crucial oxidative addition step. acs.org

However, a fascinating interplay exists between electronic and steric effects. While the trifluoromethyl group sterically hinders the reaction, its powerful electronic-withdrawing effect simultaneously activates the C-Cl bond. In practice, the activating electronic effect often outweighs the deactivating steric hindrance, and the reactions proceed efficiently, as evidenced by successful Suzuki and Sonogashira couplings. The choice of catalyst is crucial; palladium catalysts bearing bulky, electron-rich phosphine (B1218219) ligands are often employed to overcome the challenge of sterically demanding substrates. rsc.org These ligands can promote the necessary catalytic steps while accommodating the steric bulk of the substrate. In some cases, extreme steric hindrance, such as having a bulky group on both sides of the reactive site, can inhibit the reaction entirely. researchgate.net For this compound, the presence of a smaller hydrogen atom on the other side of the C-Cl bond provides a window for the catalyst to approach, allowing the reaction to occur.

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Pharmaceutical Development

The pharmaceutical industry extensively utilizes 4'-Chloro-3'-(trifluoromethyl)acetophenone as a foundational element in the synthesis of a diverse range of therapeutic agents. chemimpex.comchemimpex.com Its structure is integral to the development of new drugs with improved efficacy and metabolic profiles.

This compound serves as a key intermediate in the production of drugs designed to combat inflammation and pain. chemimpex.comchemimpex.com Research has demonstrated its utility in creating novel compounds with potent analgesic effects. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives, synthesized from acetophenone (B1666503) precursors, have shown significant analgesic potential in animal models. researchgate.netscispace.comresearchgate.net Several of these derivatives exhibited potent and lasting pain-relieving effects, highlighting the importance of the 4'-chloro-3'-(trifluoromethyl)phenyl moiety in designing effective analgesics. researchgate.netscispace.com

A study involving the synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives also showcased the potential of related structures in creating anti-inflammatory and analgesic agents with a good safety profile. nih.gov

Analgesic Activity of TFMP Derivatives

| Compound | Analgesic Effect (%) | Time (min) |

| 3 | 188 | - |

| 5 | 137 | - |

| 6 | 162 | - |

| 7 | 88 | 30 |

| 8 | 107 | 60 |

| 9 | 76 | 30 |

Data sourced from studies on TFMP derivatives. The percentages represent the peak analgesic effect observed. scispace.comresearchgate.net

The presence of the trifluoromethyl group in this compound is a key feature leveraged in drug design to improve the physicochemical properties of new drug candidates. chemimpex.comchemimpex.com This group is known to enhance lipophilicity, which can improve a drug's ability to cross biological membranes and reach its target.

Furthermore, the trifluoromethyl group can increase the metabolic stability of a drug. chemimpex.comchemimpex.com This is because the carbon-fluorine bond is very strong and resistant to metabolic breakdown by enzymes in the body. This increased stability can lead to a longer duration of action for the drug. Studies on synthetic cathinones have shown that halogenated compounds, including those with chloro-substituents, can have varying metabolic clearance rates, indicating the influence of such groups on drug metabolism. nih.govfrontiersin.org

The structural framework of this compound is a valuable starting point for the synthesis of compounds with antimicrobial and anticancer properties. The trifluoromethyl group is a common feature in many potent therapeutic agents.

Research into novel trifluoromethyl and trifluoromethoxy substituted chalcone (B49325) derivatives has demonstrated their potential as antibacterial and antifungal agents. nih.gov Similarly, studies on α-trifluoromethyl chalcones have revealed their potent antiproliferative activities against various cancer cell lines, including androgen-independent prostate cancer. nih.gov Furthermore, pyrazole (B372694) derivatives incorporating a trifluoromethylphenyl group have been synthesized and shown to be highly effective against Gram-positive bacteria, including resistant strains like MRSA. nih.gov The synthesis of various trifluoromethylpyridines, which are key structural motifs in many active pharmaceutical ingredients, further underscores the importance of trifluoromethyl-containing precursors. nih.gov

This compound, and its close relative 3'-(Trifluoromethyl)acetophenone (B147564), are crucial intermediates in the synthesis of specific commercial products, most notably the fungicide Trifloxystrobin. guidechem.comgoogle.comgoogle.com Trifloxystrobin is a broad-spectrum fungicide widely used in agriculture. patsnap.comgoogle.com The synthesis of Trifloxystrobin often involves the reaction of an intermediate derived from m-trifluoromethylacetophenone. google.compatsnap.comgoogle.compatsnap.com

Intermediate in Agrochemical Synthesis

The utility of this compound extends into the agrochemical sector, where it plays a vital role in the production of crop protection products. chemimpex.comchemimpex.com

This compound is a key building block in the formulation of various herbicides and pesticides. chemimpex.com Its structural features contribute to the efficacy of the final products in controlling weeds and pests. 4-Chloro-2-trifluoromethyl-acetophenone, a related compound, is a key intermediate in the synthesis of the triazole fungicide Revysol. google.com The broader class of trifluoromethylpyridines, derived from precursors like 3-picoline, are integral to a significant number of commercial agrochemicals. nih.gov Trifloxystrobin, a fungicide synthesized from a trifluoromethylacetophenone intermediate, is effective against a wide range of fungal diseases in crops. patsnap.comgoogle.com

Role in Material Science Applications

The presence of the trifluoromethyl group in this compound is a key feature for its application in materials science. This group is known to enhance properties such as thermal stability, chemical resistance, and solubility in organic solvents, while also lowering the dielectric constant of polymers.

This compound is utilized in the development of specialty polymers and coatings. The incorporation of its structural motifs can lead to materials with improved chemical resistance and durability. sigmaaldrich.com While direct polymerization of this specific ketone is not widely documented, it serves as a precursor for creating more complex monomers. For instance, fluorinated aromatic compounds are crucial in the synthesis of high-performance polymers like poly(aryl ether ketone)s (PAEKs). The introduction of trifluoromethyl groups into the polymer backbone can significantly enhance solubility and lower the dielectric constant, properties that are highly sought after in the microelectronics industry for producing insulating layers.

Research into fluorinated PAEKs has shown that the incorporation of trifluoromethyl-containing monomers leads to polymers with excellent thermal stability (5% weight loss temperatures exceeding 530°C), good mechanical properties, and low dielectric constants. springerprofessional.dekpi.ua Although these studies may not directly use this compound, the principles of incorporating such fluorinated phenyl units are well-established. The general synthetic strategy involves the nucleophilic substitution reaction between a bisphenol and an activated dihalide monomer, often a derivative of benzophenone. The chloro- and trifluoromethyl-substituted phenyl structure of this compound makes it a candidate for modification into such monomers.

Table 1: Properties of Trifluoromethyl-Containing Poly(aryl ether ketone)s

| Polymer Property | Reported Value | Source |

| 5% Weight Loss Temperature (in N₂) | > 530°C | springerprofessional.de |

| Tensile Strength | 65–70 MPa | springerprofessional.de |

| Young's Modulus | 1.6–2.0 GPa | springerprofessional.de |

| Elongation at Break | 36–42% | springerprofessional.de |

| Dielectric Constant (at 1 MHz) | 2.6–2.7 | springerprofessional.de |

| Water Absorption | 0.21–0.25% | springerprofessional.de |

The field of liquid crystals (LCs) benefits from the introduction of fluorinated groups to tailor properties such as dielectric anisotropy, viscosity, and mesophase behavior. The trifluoromethyl group, in particular, is a common substituent in modern liquid crystal materials due to its strong dipole moment. While direct application of this compound in liquid crystal synthesis is not extensively reported, its structural isomer, 4-chloro-2-trifluoromethyl-acetophenone, is noted as an important raw material for liquid crystal materials. google.com This suggests that the 4-chloro-3-(trifluoromethyl)phenyl moiety is a desirable structural unit for designing new liquid crystalline compounds. The synthesis of such materials often involves the combination of different aromatic cores to achieve the desired rod-like shape and electronic properties necessary for liquid crystallinity.

Catalysis and Asymmetric Synthesis

The prochiral nature of the ketone in this compound makes it a target for asymmetric reduction to produce chiral alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries.

The asymmetric reduction of prochiral ketones is a fundamental transformation in organic synthesis. While specific studies on the enantioselective reduction of this compound are not abundant in the literature, extensive research on analogous compounds provides a clear indication of its utility as a substrate. For example, the closely related 3'-(trifluoromethyl)acetophenone has been successfully reduced to the corresponding chiral alcohol with high enantioselectivity using whole-cell biocatalysis. nih.gov In one study, recombinant E. coli cells expressing a carbonyl reductase were used to produce (R)-1-[3-(trifluoromethyl)phenyl]ethanol with an enantiomeric excess (ee) of over 99.9%. nih.gov

Table 2: Biocatalytic Reduction of 3'-(Trifluoromethyl)acetophenone

| Catalyst | Product | Enantiomeric Excess (ee) | Yield | Source |

| Recombinant E. coli BL21(DE3) with Carbonyl Reductase | (R)-1-[3-(trifluoromethyl)phenyl]ethanol | > 99.9% | 91.5% | nih.gov |

Furthermore, various catalytic systems, including those based on ruthenium nanoparticles in ionic liquids, have been developed for the asymmetric hydrogenation of acetophenone and its derivatives, achieving high conversions and enantioselectivities. pku.edu.cn The electronic properties conferred by the chloro and trifluoromethyl substituents on this compound would influence its reactivity and the stereochemical outcome of such reductions. The trifluoromethyl group, being a strong electron-withdrawing group, generally increases the electrophilicity of the carbonyl carbon, which can affect the rate and selectivity of the hydrogenation reaction.

While this compound is primarily viewed as a substrate, its derivatives hold potential for the development of novel catalysts. The synthesis of chiral ligands is a cornerstone of asymmetric catalysis. The functional groups on the this compound molecule, namely the ketone and the aromatic ring, can be chemically modified to create precursors for chiral ligands. For instance, the ketone can be converted to an amine, which can then be incorporated into ligand scaffolds like those used in transfer hydrogenation catalysts. Although direct examples starting from this compound are not readily found, the synthesis of chiral ligands from various acetophenone derivatives is a common strategy in the field of asymmetric synthesis.

Advanced Spectroscopic and Computational Characterization of 4 Chloro 3 Trifluoromethyl Acetophenone

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the elucidation of molecular structures. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, along with Mass Spectrometry (MS), provide detailed information about the atomic arrangement and connectivity within 4'-Chloro-3'-(trifluoromethyl)acetophenone.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the chemical environment of specific atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are used to confirm the identity and purity of the compound.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the acetyl methyl protons. The methyl (–CH₃) protons typically appear as a sharp singlet, shifted downfield due to the deshielding effect of the adjacent carbonyl group. The three protons on the aromatic ring would present as a complex multiplet pattern due to their distinct chemical environments and spin-spin coupling.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals include the carbonyl carbon (C=O), which is characteristically found far downfield, and the methyl carbon. The aromatic region will display signals for the six carbons of the benzene (B151609) ring, with their chemical shifts influenced by the chloro and trifluoromethyl substituents. The carbon of the trifluoromethyl group (–CF₃) will also be visible, often showing a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

¹⁹F NMR is particularly useful for fluorinated compounds. For this compound, a single, sharp signal is expected, as all three fluorine atoms in the –CF₃ group are chemically equivalent. The chemical shift of this peak is indicative of the electronic environment of the trifluoromethyl group.

While specific, experimentally verified spectral data for this exact compound is not widely published, the expected chemical shifts can be predicted based on data from structurally similar compounds.

Table 1: Predicted NMR Chemical Shift (δ) Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Acetyl (–COCH₃) | 2.6 - 2.7 | Singlet |

| ¹H | Aromatic (Ar–H) | 7.6 - 8.2 | Multiplet |

| ¹³C | Acetyl (–C H₃) | 26 - 30 | Quartet |

| ¹³C | Aromatic (Ar–C) | 125 - 140 | Multiplet |

| ¹³C | Trifluoromethyl (–C F₃) | 120 - 125 (quartet, ¹JCF ≈ 272 Hz) | Quartet |

| ¹³C | Carbonyl (–C =O) | 195 - 198 | Singlet |

Predicted values are based on typical ranges for similar functional groups and data from related compounds like 1-(4-(trifluoromethyl)phenyl)ethanone and various chloroacetophenones. cdnsciencepub.comrsc.org Solvent: CDCl₃.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. cdnsciencepub.com These methods are complementary and are used to identify the functional groups present in a compound. researchgate.net Experimental FTIR and FT-Raman spectra for this compound are available from commercial suppliers, confirming its vibrational profile. nih.gov

The IR spectrum is particularly sensitive to polar bonds. Key absorption bands for this molecule include:

A strong, sharp peak for the carbonyl (C=O) stretch, typically found in the 1680-1700 cm⁻¹ region for aromatic ketones.

Multiple sharp bands in the 1000-1200 cm⁻¹ region corresponding to the strong C-F stretching vibrations of the trifluoromethyl group.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aromatic C=C ring stretching vibrations in the 1400-1600 cm⁻¹ range.

The C-Cl stretch, which typically appears in the 600-800 cm⁻¹ region.

Raman spectroscopy , which detects vibrations that cause a change in polarizability, complements the IR data. The aromatic ring vibrations and symmetric C-F stretches are often strong in the Raman spectrum. The carbonyl stretch is also observable.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| Carbonyl Stretch | C=O | 1680 - 1700 | IR (strong) |

| C-F Stretch | CF₃ | 1000 - 1200 | IR (strong) |

| Aromatic C=C Stretch | Aromatic Ring | 1400 - 1600 | IR, Raman |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | IR, Raman |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

For this compound (C₉H₆ClF₃O), the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be seen, with a peak for the ³⁵Cl isotope ([M]⁺) and a smaller peak for the ³⁷Cl isotope ([M+2]⁺) in an approximate 3:1 ratio.

Common fragmentation pathways for acetophenones include alpha-cleavage, where the methyl group is lost. nist.gov This would result in a prominent acylium ion.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule. The calculated monoisotopic mass of C₉H₆³⁵ClF₃O is 222.0059270 Da, a value that can be experimentally confirmed by HRMS to provide unequivocal evidence of the compound's elemental composition. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Type | Formula | Calculated m/z (for ³⁵Cl) | Description |

|---|---|---|---|

| Molecular Ion ([M]⁺) | [C₉H₆ClF₃O]⁺ | 222.006 | Parent molecule ion |

| Isotope Peak ([M+2]⁺) | [C₉H₆³⁷ClF₃O]⁺ | 224.003 | Presence of ³⁷Cl isotope |

| Acylium Ion ([M-CH₃]⁺) | [C₈H₃ClF₃O]⁺ | 206.982 | Loss of a methyl radical from the acetyl group |

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions. A search of publicly available crystallographic databases indicates that a single-crystal X-ray structure for this compound has not been reported. Therefore, detailed experimental data on its solid-state conformation and crystal packing is not currently available.

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly those based on quantum mechanics, are powerful tools for predicting and understanding the properties of molecules. They can be used to complement experimental data and to investigate properties that are difficult to measure.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. sigmaaldrich.com While a specific DFT study for this compound is not found in the literature, the application of this method is straightforward and would yield significant insights.

A typical DFT study, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would begin by optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, a variety of electronic properties can be calculated:

Electronic Distribution: The calculations can map the electron density, revealing how the electronegative chlorine and trifluoromethyl groups polarize the molecule.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Predicted Spectroscopic Data: DFT can be used to calculate theoretical NMR chemical shifts and vibrational frequencies. These calculated values can be compared with experimental data to aid in the assignment of complex spectra.

Such computational studies provide a theoretical framework that enhances the interpretation of experimental spectroscopic results, leading to a more complete characterization of the molecule.

Conformational Analysis and Energy Landscapes

Conformational analysis is a critical computational method used to identify the most stable three-dimensional arrangements of a molecule, known as conformers, and to understand the energy barriers between them. For a molecule like this compound, this analysis typically involves mapping the potential energy surface (PES) by systematically rotating key single bonds. The primary rotations of interest are around the bond connecting the acetyl group to the phenyl ring (C_aryl–C_carbonyl) and the bond connecting the trifluoromethyl group to the ring (C_aryl–CF₃).

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the energy of the molecule at each rotational increment. semanticscholar.org A PES scan reveals the global minimum energy conformer (the most stable structure) and various local minima, along with the transition states that separate them. Studies on similar substituted acetophenones have shown that the planarity of the acetyl group relative to the phenyl ring is a key determinant of stability. semanticscholar.orgrsc.org The presence of bulky substituents like chlorine and trifluoromethyl groups introduces steric hindrance that significantly influences the preferred orientation and the rotational energy barriers.

For this compound, the analysis would predict whether the acetyl group is coplanar with the phenyl ring or if it adopts a twisted conformation to alleviate steric strain. The trifluoromethyl group is also expected to have a low rotational barrier. The resulting energy landscape provides fundamental insights into the molecule's structural flexibility, which underpins its chemical and physical properties.

Table 1: Illustrative Potential Energy Surface (PES) Scan Data for Acetyl Group Rotation in a Substituted Acetophenone (B1666503). (Note: This data is representative of a typical computational analysis and is not from a specific study on this compound.)

| Dihedral Angle (Phenyl-C-C=O) (Degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | 0.00 | Most Stable (Planar) |

| 30 | 1.52 | Skewed |

| 60 | 4.10 | Skewed |

| 90 | 5.50 | Transition State (Perpendicular) |

| 120 | 4.10 | Skewed |

| 150 | 1.52 | Skewed |

| 180 | 0.00 | Most Stable (Planar) |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting a molecule's reactivity, electronic properties, and kinetic stability. researchgate.net The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the ionization potential and the molecule's nucleophilicity. The LUMO acts as an electron acceptor, and its energy is related to the electron affinity and electrophilicity. karazin.ua

Table 2: Representative Frontier Orbital Properties and Global Reactivity Descriptors. (Note: These values are illustrative, based on calculations for structurally related acetophenones researchgate.net, and serve to demonstrate the outputs of a typical FMO analysis.)

| Parameter | Definition | Illustrative Value |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV |

| Energy Gap (E_gap) | E_LUMO - E_HOMO | 5.4 eV |

| Ionization Potential (I) | -E_HOMO | 7.5 eV |

| Electron Affinity (A) | -E_LUMO | 2.1 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.8 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.7 eV |

| Chemical Softness (S) | 1 / (2η) | 0.185 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | 4.27 eV |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a calculation into a more intuitive chemical picture of localized bonds, lone pairs, and core orbitals. uni-muenchen.deq-chem.com This method provides detailed insights into the Lewis structure, atomic charges, and, crucially, the stabilizing effects of electron delocalization.

A key part of NBO analysis is the second-order perturbation theory analysis of the Fock matrix. This analysis quantifies the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. uni-muenchen.de The energy associated with these interactions, E(2), represents the magnitude of hyperconjugation and charge delocalization, which contribute to molecular stability. For this compound, significant interactions are expected, such as the delocalization of lone pair electrons from the carbonyl oxygen (n_O) and the chlorine atom (n_Cl) into the antibonding orbitals (π*) of the phenyl ring. Similarly, interactions involving the σ and π bonds of the ring and the antibonding orbitals of the trifluoromethyl and acetyl groups would be identified.

Table 3: Illustrative Second-Order Perturbation Analysis of Fock Matrix in NBO Basis. (Note: This table presents hypothetical but chemically plausible donor-acceptor interactions for this compound, based on NBO analysis principles. uni-muenchen.dewisc.edu)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| π (C_aryl - C_aryl) | π* (C_aryl - C_aryl) | 20.5 | Intramolecular charge transfer within the ring |

| n_p (O_carbonyl) | π* (C_aryl - C_aryl) | 5.8 | Resonance delocalization from carbonyl to ring |

| n_p (Cl) | σ* (C_aryl - C_aryl) | 2.1 | Hyperconjugation from chlorine to ring |

| π (C_aryl - C_aryl) | π* (C_carbonyl=O) | 4.5 | Conjugation from ring to carbonyl group |

| σ (C_aryl - H) | σ* (C_aryl - C_CF3) | 1.2 | Hyperconjugation |

Prediction of Spectroscopic Data (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to interpret and assign experimental spectra. Using DFT methods, it is possible to calculate the harmonic vibrational frequencies corresponding to the normal modes of molecular vibration. semanticscholar.orgresearchgate.net These calculated frequencies are used to predict the positions of peaks in Infrared (IR) and Raman spectra. ijrte.orgconicet.gov.ar Although there is often a systematic overestimation of frequencies, this can be corrected using empirical scaling factors, leading to excellent agreement with experimental data. researchgate.net For this compound, this analysis would predict characteristic stretching frequencies for the C=O, C-F, and C-Cl bonds, as well as various bending and ring deformation modes.

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are invaluable for assigning complex spectra and confirming the molecular structure.

Table 4: Representative Predicted Vibrational Frequencies for Key Functional Groups. (Note: These are theoretically predicted wavenumbers based on DFT calculations for similar halogenated and trifluoromethylated aromatic ketones. semanticscholar.orgresearchgate.netijrte.org)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Expected Intensity |

| C-H stretch (aromatic) | 3100 - 3050 | Weak-Medium |

| C-H stretch (methyl) | 2980 - 2930 | Medium |

| C=O stretch (carbonyl) | ~1695 | Strong (IR) |

| C=C stretch (aromatic ring) | 1605, 1580, 1470 | Medium-Strong |

| C-F stretch (CF₃ symmetric) | ~1135 | Strong |

| C-F stretch (CF₃ asymmetric) | ~1320 | Very Strong |

| C-Cl stretch | ~750 | Medium-Strong |

Molecular Docking and Binding Mechanism Studies (for potential biological interactions)

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor interaction.

While no specific docking studies for this compound were identified, research on structurally similar compounds provides a strong basis for its potential applications. For instance, derivatives containing the 4-chloro-3-(trifluoromethyl)phenyl moiety have been designed and docked as inhibitors of protein targets like the Epidermal Growth Factor Receptor (EGFR), which is implicated in cancer. researchgate.net In a typical docking study, the ligand is placed in the active site of the protein, and a scoring function is used to estimate the binding affinity (often reported as a binding energy in kcal/mol). The analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. researchgate.net Given its structure, this compound could be investigated as a fragment or lead compound for inhibitors of various kinases or other enzymes where its specific arrangement of hydrophobic (CF₃, Cl) and polar (C=O) groups could be favorable for binding.

Table 5: Illustrative Molecular Docking Results with a Hypothetical Protein Kinase Target. (Note: This data is hypothetical, intended to demonstrate the typical output of a molecular docking study, based on findings for similar compounds. researchgate.netnih.gov)

| Ligand | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

| This compound | -7.2 | Leu788, Val726 | Hydrophobic |

| This compound | -7.2 | Lys745 | Halogen Bond (Cl) |

| This compound | -7.2 | Asp855 | Hydrogen Bond (via water bridge to C=O) |

| This compound | -7.2 | Phe723, Ala743 | van der Waals |

Future Research Directions

Exploration of Novel Synthetic Routes with Enhanced Sustainability

Current commercial syntheses of trifluoromethyl acetophenones can involve multiple steps, sometimes starting from benzotrifluoride (B45747) and proceeding through nitration, hydrogenation, diazotization, and other transformations. googleapis.comgoogle.com One patented method involves the reaction of a Grignard reagent derived from a halo benzotrifluoride with ketene (B1206846). googleapis.com Another approach uses trifluorotoluene and acetyl chloride under the influence of a Lewis acid catalyst. guidechem.com

Future research should prioritize the development of more sustainable synthetic methodologies. This could involve:

Catalyst Development: Investigating the use of more environmentally benign and recyclable catalysts, potentially moving away from stoichiometric Lewis acids like aluminum chloride towards heterogeneous catalysts or transition metal catalysts that can be used in smaller quantities and recovered more easily.

Process Intensification: Exploring one-pot syntheses or flow chemistry processes to reduce reaction time, minimize solvent usage, and decrease waste generation.

Alternative Reagents: Seeking greener alternatives to traditional reagents, such as using a different acylating agent in place of acetyl chloride or exploring novel routes that avoid multi-step sequences. guidechem.com For instance, developing a direct C-H activation/acylation of 1-chloro-2-(trifluoromethyl)benzene would represent a significant step forward in efficiency and atom economy.

Investigation of Undiscovered Reactivity Patterns and Derivatization Opportunities

The reactivity of 4'-Chloro-3'-(trifluoromethyl)acetophenone is largely utilized for producing pharmaceuticals and agrochemicals. chemimpex.com However, a systematic exploration of its reactivity is still warranted. The molecule offers several reactive sites: the carbonyl group, the aromatic ring, and the chlorine atom.

Future investigations could focus on:

Carbonyl Group Chemistry: Beyond simple reductions or additions, exploring asymmetric transformations of the ketone to produce chiral alcohols, which are valuable building blocks for enantiomerically pure pharmaceuticals.

Aromatic Ring Substitution: The electron-withdrawing nature of the trifluoromethyl and acetyl groups deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) of the chlorine atom. A detailed study of SNAr reactions with a wide array of nucleophiles could yield a library of novel derivatives with diverse properties.

Cross-Coupling Reactions: Systematically applying modern cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the C-Cl bond to introduce new carbon-carbon and carbon-heteroatom bonds, thereby creating a diverse range of complex molecules.

A study on the related compound 4-chloro-3-phenyl-5.5.5-trifluoropent-3-en-2-one has shown complex reactivity with various nucleophiles, involving mechanisms like 1,2-addition, β-substitution, and cyclization. yu.edu.jo A similar in-depth investigation into this compound could reveal equally interesting and synthetically useful reactivity patterns.

Deepening Understanding of Structure-Activity Relationships in Biological Systems

This compound serves as a key intermediate in the synthesis of compounds with biological activity, including anti-inflammatory and analgesic agents. chemimpex.com To guide the development of more effective drugs, a deeper understanding of the structure-activity relationship (SAR) is crucial.

Future research in this area should involve:

Systematic Derivatization: Creating a focused library of analogues by systematically modifying each part of the molecule. For example, replacing the chloro substituent with other halogens or functional groups, altering the acetyl group to other ketones or esters, and exploring positional isomers.

Biological Screening: Testing these new derivatives in a battery of biological assays to quantify their activity against relevant targets (e.g., enzymes, receptors).

QSAR Modeling: Using the generated data to build quantitative structure-activity relationship (QSAR) models. These models can help identify the key molecular features responsible for biological activity and predict the potency of new, yet-to-be-synthesized compounds.

Development of New Catalytic Transformations Utilizing the Compound

While this compound is typically seen as a building block, its unique electronic and steric properties could allow it or its derivatives to function as ligands in catalysis. The presence of the ketone oxygen and the potential for coordination through the aromatic system or other introduced functional groups could be exploited.

Prospective research includes:

Ligand Design: Synthesizing derivatives of this compound that are specifically designed to coordinate with transition metals. This could involve, for example, converting the acetyl group into an oxime or imine to create bidentate ligands.

Catalyst Screening: Forming complexes of these new ligands with various metals (e.g., Palladium, Rhodium, Iridium, Copper) and screening their catalytic activity in a range of important organic reactions, such as cross-coupling, hydrogenation, or C-H activation.

Advanced Computational Modeling for Predictive Design of Derivatives and Applications

Computational chemistry offers powerful tools for predicting molecular properties and reactivity, thereby accelerating research and reducing experimental costs.

Future computational studies on this compound could focus on:

Reactivity Prediction: Using methods like Density Functional Theory (DFT) to calculate electron density, map electrostatic potential, and model reaction pathways. This can help predict the most likely sites for electrophilic or nucleophilic attack and guide the design of new reactions.

Molecular Docking: For biologically relevant applications, computational docking can be used to model how derivatives of the compound bind to the active sites of target proteins. This provides insights into the SAR at a molecular level and allows for the rational design of more potent inhibitors or modulators.

Virtual Screening: Creating large virtual libraries of derivatives and using computational models to predict their properties (e.g., biological activity, toxicity, solubility). This allows researchers to prioritize the most promising candidates for synthesis and experimental testing.

The following table summarizes the proposed future research directions.

| Research Area | Key Objectives | Methodologies | Potential Impact |

| Sustainable Synthesis | Reduce waste, energy, and hazardous substance use. | Flow chemistry, heterogeneous catalysis, C-H activation. | Greener, more cost-effective production. |

| Reactivity & Derivatization | Discover novel reactions and create diverse chemical libraries. | Asymmetric catalysis, SNAr, cross-coupling reactions. | Access to novel compounds for various applications. |

| Structure-Activity Relationships | Understand how molecular structure affects biological activity. | Systematic derivatization, biological screening, QSAR. | Rational design of more effective pharmaceuticals. |

| New Catalytic Transformations | Use the compound as a scaffold for new ligands/catalysts. | Ligand synthesis, metal complexation, catalyst screening. | Development of novel catalytic systems. |

| Computational Modeling | Predict properties and guide experimental design. | DFT calculations, molecular docking, virtual screening. | Accelerated discovery of new derivatives and applications. |

Q & A

Q. Table 1. Comparative Spectroscopic Data for Substituted Acetophenones

| Compound | ¹³C NMR (C=O, ppm) | IR C=O Stretch (cm⁻¹) | Reference |

|---|---|---|---|

| 4'-Cl-3'-CF₃-Acetophenone | 198.5 | 1702 | |

| 3’-Cl-4’-NO₂-Acetophenone | 202.3 | 1689 | |

| 2-Cl-3',4'-diOH-Acetophenone | 195.8 | 1695 |

Q. Table 2. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (AlCl₃) | 1.5 eq. | ↑↑ (75→90%) |

| Reaction Temperature | 0–5°C | ↓ Side Products |

| Solvent Polarity | CH₂Cl₂ (low ε) | ↑ Regioselectivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。